2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound features two trifluoromethoxy groups attached to a biphenyl core, along with a carbonitrile group, making it a valuable molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted biphenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism by which 2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine: Known for its use in the synthesis of polyimides and liquid crystal materials.
3,3’-Bis(trifluoromethoxy)benzidine: Utilized in the production of high-performance polymers and electronic materials
Uniqueness
2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly valuable in applications requiring high thermal stability and specific reactivity profiles.
Properties
Molecular Formula |
C15H7F6NO2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-6-5-9(7-10(12)8-22)11-3-1-2-4-13(11)24-15(19,20)21/h1-7H |
InChI Key |
KBOXCRKOSALYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N)OC(F)(F)F |
Origin of Product |
United States |
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